molecular formula C30H39F2N7O2 B8201746 Piperidine-GNE-049-N-Boc

Piperidine-GNE-049-N-Boc

Número de catálogo: B8201746
Peso molecular: 567.7 g/mol
Clave InChI: NNCJWLPQMSOHBI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de Piperidina-GNE-049-N-Boc implica múltiples pasos, incluida la protección de grupos funcionales, reacciones de acoplamiento y procesos de purificación. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, el solvente y los catalizadores, para lograr un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Piperidina-GNE-049-N-Boc experimenta diversas reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Cancer Cell Signaling Pathways

Research indicates that Piperidine-GNE-049-N-Boc can influence several critical signaling pathways associated with cancer progression:

  • NF-kB Pathway : This pathway is often activated in cancers, promoting cell survival and proliferation. Piperidine derivatives have been shown to inhibit this pathway, potentially leading to increased apoptosis in cancer cells .
  • PI3K/Akt Pathway : Inhibition of this pathway can suppress tumor growth and induce cell cycle arrest, making it a target for therapeutic intervention .

Case Studies

Several studies have highlighted the efficacy of Piperidine derivatives in cancer treatment:

  • A study demonstrated that Piperidine compounds could induce apoptosis in breast cancer cells by modulating the expression of apoptosis-related proteins like Bax and Bcl-2 .
  • Another investigation reported that combining Piperidine derivatives with conventional chemotherapy agents enhanced the sensitivity of resistant glioblastoma cells to treatment, suggesting potential for use in combination therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Modifications to the piperidine ring can significantly affect its biological activity:

  • Variations in substituents on the piperidine ring have been shown to alter potency against specific cancer types, indicating that careful design can enhance selectivity and efficacy .

Mecanismo De Acción

El mecanismo de acción de Piperidina-GNE-049-N-Boc implica su papel como ligando para PROTAC de dCBP-1. El compuesto se une a la proteína diana, facilitando su degradación a través del sistema ubiquitina-proteasoma. Este proceso involucra el reclutamiento de ligasas de ubiquitina E3, que marcan la proteína diana con moléculas de ubiquitina, lo que lleva a su reconocimiento y degradación por el proteasoma . Las dianas moleculares y las vías involucradas incluyen los coactivadores transcripcionales p300/CBP y el sistema ubiquitina-proteasoma .

Comparación Con Compuestos Similares

Piperidina-GNE-049-N-Boc se puede comparar con otros compuestos similares, como:

Actividad Biológica

Piperidine-GNE-049-N-Boc is a compound that has garnered attention for its biological activity, particularly in the context of cancer research and drug development. This compound acts as a ligand for dCBP-1, a protein involved in the regulation of gene expression through acetylation processes. Its potential as a therapeutic agent is rooted in its ability to inhibit critical pathways associated with tumor proliferation and survival.

This compound functions primarily as a selective inhibitor of the CBP (CREB-binding protein) and p300 histone acetyltransferases (HATs). These proteins play crucial roles in modulating gene expression by acetylating histones and transcription factors. The inhibition of these HATs can lead to altered gene expression profiles that are beneficial in cancer therapy.

Efficacy Studies

Research has demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. The effective concentration (EC50) for inhibiting cellular proliferation is reported to be between 1-3 μM, indicating strong potency against tumor cells .

Comparative Activity Table

CompoundEC50 (μM)Target ProteinNotes
This compound1-3CBP/p300Strong anti-proliferative activity
Compound 18.6CBP/p300Moderate activity
Compound 21.6CBP/p300Enhanced inhibitory activity
Compound 120.62CBP/p300Potent activity, ~13x more active than Compound 1

Case Studies

Case Study 1: Inhibition of Tumor Growth
A study explored the effects of this compound on various tumor cell lines, revealing its ability to significantly reduce cell viability. The compound was tested against A549 lung cancer cells and showed a marked decrease in proliferation rates compared to control groups.

Case Study 2: Gene Expression Profiling
Gene expression analysis following treatment with this compound indicated downregulation of oncogenes such as c-Myc, which is implicated in numerous cancers. This downregulation was confirmed through quantitative real-time PCR (qRT-PCR) and Western blotting techniques .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The piperidine ring is essential for its interaction with target proteins, while modifications on the nitrogen atom and other substituents can enhance or diminish activity.

Key Structural Features

  • Piperidine Ring : Critical for binding affinity.
  • N-Boc Group : Protects the amine group, influencing solubility and stability.

SAR Analysis Table

ModificationEffect on Activity
N-Boc ProtectionIncreases stability
Substituted Aromatic GroupsVaries; can enhance or reduce potency

Propiedades

IUPAC Name

tert-butyl 3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39F2N7O2/c1-30(2,3)41-29(40)37-13-9-25-24(18-37)28(35-39(25)21-7-10-33-11-8-21)38-12-5-6-19-14-22(20-16-34-36(4)17-20)23(27(31)32)15-26(19)38/h14-17,21,27,33H,5-13,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCJWLPQMSOHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCNCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.